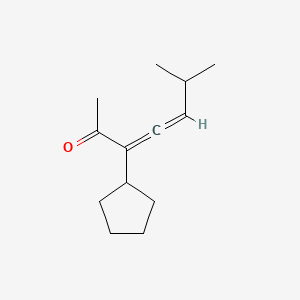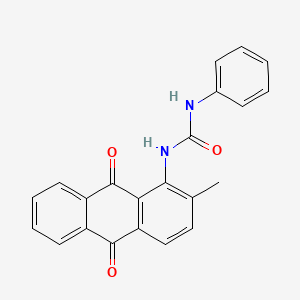
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a phenylurea moiety attached to an anthraquinone core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea typically involves the reaction of 2-methyl-9,10-anthraquinone with phenylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Methyl-9,10-anthraquinone+Phenylisocyanate→N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted phenylurea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The anthraquinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenylurea moiety can interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiourea
- 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
Uniqueness
N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea is unique due to the presence of both the anthraquinone and phenylurea moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62982-43-8 |
|---|---|
Molekularformel |
C22H16N2O3 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-(2-methyl-9,10-dioxoanthracen-1-yl)-3-phenylurea |
InChI |
InChI=1S/C22H16N2O3/c1-13-11-12-17-18(21(26)16-10-6-5-9-15(16)20(17)25)19(13)24-22(27)23-14-7-3-2-4-8-14/h2-12H,1H3,(H2,23,24,27) |
InChI-Schlüssel |
PSLVDDOKMZQPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)

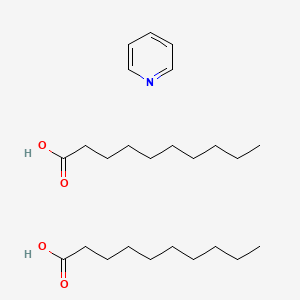
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
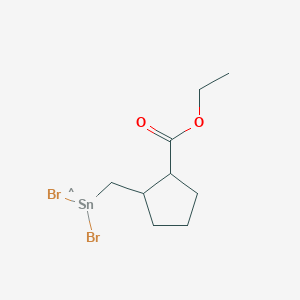
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
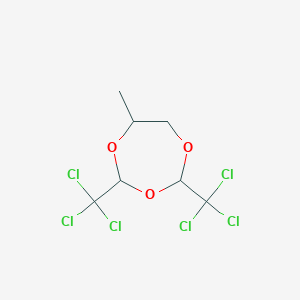
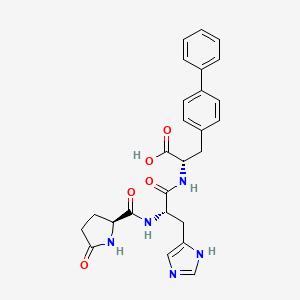
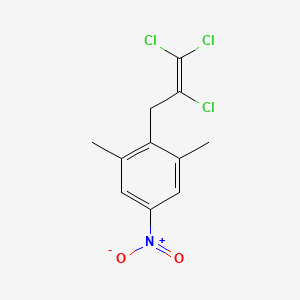
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)


